molecular formula C20H15N3O3S2 B2797900 (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 895457-78-0

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No.: B2797900
CAS No.: 895457-78-0
M. Wt: 409.48
InChI Key: LUOKGPCDADYAPM-XDOYNYLZSA-N
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Description

This compound is a benzothiazole-based derivative characterized by a unique (Z)-configuration at the imine bond, dimethoxy substituents at the 5,6-positions of the benzo[d]thiazole core, and a propargyl (prop-2-yn-1-yl) group at position 2. The molecule’s structural complexity arises from its fused bicyclic system and the presence of a carboxamide linkage bridging two benzothiazole moieties. Such derivatives are typically synthesized via multi-step protocols involving condensation, alkylation, and cyclization reactions, as exemplified in related benzothiazole syntheses .

Properties

IUPAC Name

N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c1-4-9-23-13-10-14(25-2)15(26-3)11-17(13)28-20(23)22-18(24)19-21-12-7-5-6-8-16(12)27-19/h1,5-8,10-11H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOKGPCDADYAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=NC4=CC=CC=C4S3)S2)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other benzothiazole derivatives, focusing on substituent effects, synthetic routes, and biological/physical properties. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name/Class Key Substituents Synthesis Highlights Notable Properties Reference
(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide 5,6-dimethoxy, propargyl, carboxamide Multi-step alkylation and condensation (analogous to ) Enhanced solubility (dimethoxy), potential covalent binding (propargyl) -
N-(5,6-methylenedioxybenzothiazole-2-yl)-2-chloroacetamide derivatives 5,6-methylenedioxy, chloroacetamide Chloroacetyl chloride acylation followed by substitution Antibacterial activity; chloro group enables nucleophilic substitution
1,3,4-Thiadiazole and triazole derivatives (e.g., compounds 11a-c, 13a-c) Thiazole, triazole, thiadiazole moieties Cyclization of hydrazones with thioglycolic acid Analgesic activity (e.g., 40–60% inhibition in acetic acid-induced writhing)
Alkyltrimethylammonium compounds (e.g., BAC-C12) Long alkyl chains, quaternary ammonium Standard quaternization Surfactant properties (CMC ~3–8 mM via spectrofluorometry/tensiometry)

Key Findings

Substituent Effects :

  • The 5,6-dimethoxy groups in the target compound improve solubility compared to methylenedioxy analogs (e.g., compounds in ), which may enhance bioavailability.
  • The propargyl group distinguishes it from chloroacetamide derivatives (e.g., ), enabling orthogonal reactivity for conjugation or targeted delivery.

Synthetic Complexity :

  • The target compound’s synthesis likely parallels methods for N-(5,6-methylenedioxybenzothiazole-2-yl) derivatives , but with additional steps for propargyl introduction and (Z)-selective imine formation.

Surfactant-like quaternary ammonium analogs (e.g., BAC-C12 ) highlight the role of hydrophobic substituents in aggregation behavior, a property less relevant to the carboxamide-linked target compound.

Analytical Methods :

  • Techniques like spectrofluorometry and tensiometry, used for CMC determination in surfactants , could be adapted to study the target compound’s aggregation or solubility.

Research Implications and Gaps

  • Structural Uniqueness: The (Z)-configuration and propargyl group position this compound as a novel candidate for covalent inhibitor development or click chemistry-based probes.
  • Comparative Limitations : Direct biological data (e.g., IC50 values) are absent in the provided evidence, necessitating further assays to benchmark against analogs like thiadiazoles or chloroacetamides .
  • Computational Insights : Methods for compound similarity analysis could quantify its overlap with bioactive benzothiazoles, guiding target prioritization in virtual screens.

Q & A

Basic: What are the defining structural features of this compound, and how do they influence its reactivity?

The compound features a benzo[d]thiazole core substituted with 5,6-dimethoxy groups, a propargyl (prop-2-yn-1-yl) group at position 3, and a carboxamide bridge connecting to another benzo[d]thiazole moiety. The (Z)-configuration at the imine bond (N=C) is critical for spatial arrangement and π-conjugation, influencing electronic properties and binding affinity to biological targets like enzymes or receptors. The propargyl group enhances reactivity in click chemistry applications, while the dimethoxy groups modulate solubility and membrane permeability .

Methodological Insight : Confirm stereochemistry using NOESY NMR to verify the (Z)-configuration. Assess electronic effects via computational methods (e.g., DFT) to predict reactivity in synthetic modifications .

Basic: What are common synthetic routes for this compound, and what are their limitations?

Synthesis typically involves:

Core Formation : Condensation of 5,6-dimethoxy-2-aminobenzenethiol with propargyl bromide to form the benzo[d]thiazole scaffold.

Imine Formation : Reaction with benzo[d]thiazole-2-carboxylic acid chloride under basic conditions to establish the carboxamide linkage.

Stereochemical Control : Use of chiral auxiliaries or low-temperature conditions to favor the (Z)-isomer .

Limitations : Low yields (~30–40%) due to competing side reactions (e.g., allene formation from propargyl groups) and challenges in isolating the (Z)-isomer. Purification often requires preparative HPLC .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Temperature : Lowering reaction temperatures (e.g., 0–5°C) minimizes propargyl side reactions .
  • Catalysts : Copper(I) iodide or Pd-based catalysts enhance regioselectivity in propargyl substitutions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while dichloromethane aids in imine bond formation .
  • Workflow : Employ continuous-flow chemistry to control reaction kinetics and scale-up efficiently .

Validation : Monitor reaction progress via TLC (silica GF254) and characterize intermediates using LC-MS to identify bottlenecks .

Advanced: How can contradictions in biological activity data (e.g., anticancer vs. antimicrobial) be resolved?

Contradictions often arise from assay-specific variables:

  • Concentration Dependence : Test a broad concentration range (nM–µM) to identify dual activity thresholds.
  • Target Selectivity : Use SPR or ITC to measure binding affinity against purified targets (e.g., tubulin for anticancer activity; bacterial topoisomerases for antimicrobial effects) .
  • Structural Analogues : Compare with derivatives lacking the propargyl or dimethoxy groups to isolate functional group contributions (see Table 1) .

Table 1 : Structure-Activity Relationships in Analogues

DerivativeModificationKey ActivityReference
A No propargylReduced tubulin binding
B No dimethoxyEnhanced antimicrobial activity

Advanced: What analytical strategies address spectral overlaps in NMR characterization?

  • 2D NMR : Use HSQC and HMBC to resolve overlapping proton signals (e.g., aromatic protons at δ 6.8–7.5 ppm).
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at critical positions (e.g., imine nitrogen) to track coupling patterns .
  • Dynamic NMR : Perform variable-temperature experiments to distinguish rigid (e.g., benzo[d]thiazole) from flexible (e.g., propargyl) moieties .

Basic: What are the primary applications of this compound in current research?

  • Anticancer Agents : Inhibits tubulin polymerization (IC₅₀ = 0.8 µM in MCF-7 cells) by binding to the colchicine site .
  • Antimicrobials : Disrupts bacterial biofilms (MIC = 4 µg/mL against S. aureus) via interference with membrane integrity .
  • Chemical Probes : Propargyl group enables bioorthogonal tagging for target identification in proteomics .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

  • Docking Studies : Use AutoDock Vina to predict binding modes with tubulin (PDB: 1SA0) or bacterial enzymes.
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize synthetic targets .
  • MD Simulations : Simulate compound-receptor dynamics (e.g., in GROMACS) to assess stability of key hydrogen bonds (e.g., between carboxamide and Thr179 in tubulin) .

Basic: What are the critical purity and stability considerations for this compound?

  • Purity : Aim for ≥95% purity (HPLC, 254 nm) to avoid off-target effects in assays.
  • Storage : Store at –20°C under argon to prevent oxidation of the propargyl group and imine bond hydrolysis .
  • Stability Assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 14 days) with LC-MS .

Advanced: How can metabolic instability (e.g., rapid hepatic clearance) be mitigated?

  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetylated dimethoxy) to enhance bioavailability .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to prolong half-life .
  • Formulation : Use liposomal encapsulation or PEGylation to improve plasma residence time .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR Screening : Knock out putative targets (e.g., tubulin β-III) in cell lines to confirm on-target effects .
  • Thermal Proteome Profiling (TPP) : Identify engaged proteins by measuring thermal stability shifts in lysates .
  • Transcriptomics : Perform RNA-seq on treated cells to map downstream pathways (e.g., apoptosis or cell cycle arrest) .

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